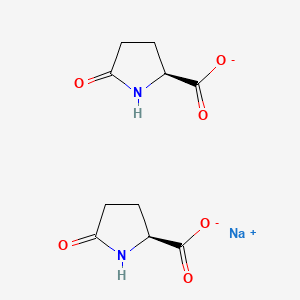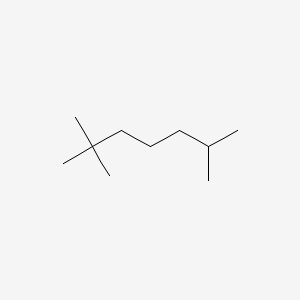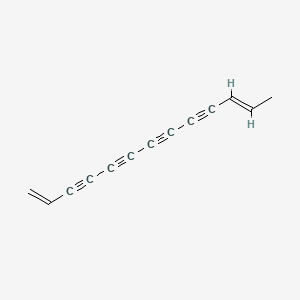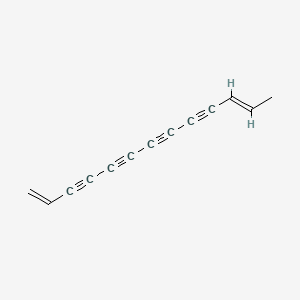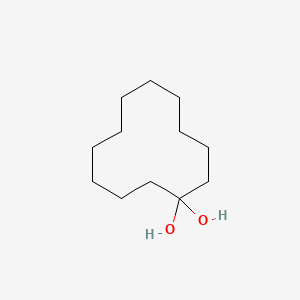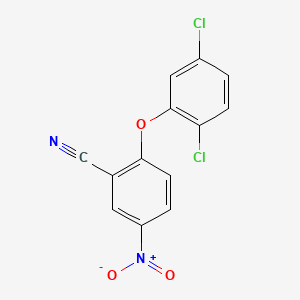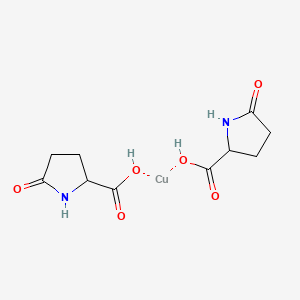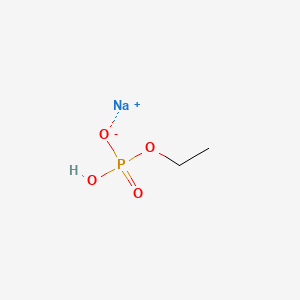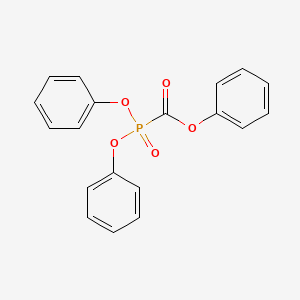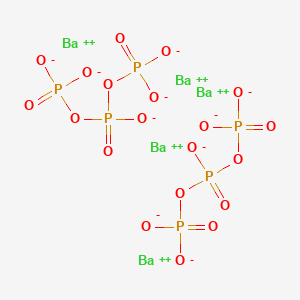
Pentabarium bis(triphosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentabarium bis(triphosphate) is a heterocyclic organic compound with the molecular formula Ba₅O₂₀P₆ and a molecular weight of 1192.465566 g/mol . It is also known by its IUPAC name, barium (2+); [oxido(phosphonatooxy)phosphoryl] phosphate . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentabarium bis(triphosphate) typically involves the reaction of barium salts with triphosphoric acid under controlled conditions. One common method includes the use of barium chloride and triphosphoric acid in an aqueous solution, followed by precipitation and filtration to obtain the desired compound .
Industrial Production Methods
Industrial production of pentabarium bis(triphosphate) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The compound is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Pentabarium bis(triphosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using reducing agents to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state phosphates, while reduction can produce lower oxidation state phosphates .
Scientific Research Applications
Pentabarium bis(triphosphate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving phosphate metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Mechanism of Action
The mechanism of action of pentabarium bis(triphosphate) involves its interaction with molecular targets such as enzymes and cellular structures. The compound can inhibit or activate specific pathways depending on its concentration and the biological context. For example, it may inhibit certain enzymes involved in phosphate metabolism, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Poly[(μ-diacetato)(tetraphthalato)pentabarium(II)]: A coordination polymer with similar barium content but different structural and functional properties.
Triphosphoric acid, barium salt (25): Another barium phosphate compound with distinct chemical characteristics.
Uniqueness
Pentabarium bis(triphosphate) is unique due to its specific molecular structure and the presence of multiple barium and phosphate groups. This gives it distinct chemical reactivity and makes it suitable for specialized applications in research and industry .
Properties
CAS No. |
73830-73-6 |
|---|---|
Molecular Formula |
Ba5O20P6 |
Molecular Weight |
1192.5 g/mol |
IUPAC Name |
barium(2+);[oxido(phosphonatooxy)phosphoryl] phosphate |
InChI |
InChI=1S/5Ba.2H5O10P3/c;;;;;2*1-11(2,3)9-13(7,8)10-12(4,5)6/h;;;;;2*(H,7,8)(H2,1,2,3)(H2,4,5,6)/q5*+2;;/p-10 |
InChI Key |
QRWOYKNKEPUYJG-UHFFFAOYSA-D |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2].[Ba+2].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





